3,4-Dibromo-2,6-dimethylpyridine
Description
BenchChem offers high-quality 3,4-Dibromo-2,6-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromo-2,6-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromo-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFHOVNGPZUNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504019 | |
| Record name | 3,4-Dibromo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76591-69-0 | |
| Record name | 3,4-Dibromo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Synthesis of 3,4-Dibromo-2,6-dimethylpyridine: A Strategic Technical Guide
Executive Summary
The synthesis of 3,4-dibromo-2,6-dimethylpyridine (CAS: 76591-69-0) represents a significant challenge in heterocyclic chemistry due to the asymmetric substitution pattern on the pyridine ring. Unlike the symmetric 3,5-dibromo isomer, which is readily accessible via direct electrophilic aromatic substitution of 2,6-lutidine, the 3,4-dibromo analog requires a designed retrosynthetic approach to overcome the natural directing effects of the methyl groups and ring nitrogen.
This technical guide outlines the two most viable pathways for accessing this scaffold: a Functional Group Interconversion (FGI) Route (recommended for scalability and specificity) and a Directed Ortho-Metalation (DoM) Route (suitable for small-scale research).
Retrosynthetic Analysis
To synthesize 3,4-dibromo-2,6-dimethylpyridine, one must bypass the inherent meta-directing nature of the pyridine nitrogen (which favors the 3 and 5 positions) and the activating influence of the 2,6-methyl groups (which also favor 3 and 5).
The most robust strategy relies on introducing a strong activating group at the 4-position (hydroxyl or amino) to direct the first bromine to the 3-position, followed by the conversion of the 4-activator into the second bromine.
Pathway 1: The Hydroxy-Functionalization Route (Recommended)
This pathway utilizes 4-hydroxy-2,6-dimethylpyridine (also known as 2,6-dimethyl-4(1H)-pyridinone) as the starting material. The hydroxyl group at C4 acts as a powerful ortho-director, facilitating bromination at C3. Subsequently, the hydroxyl group is converted to a bromine atom.
Mechanism & Causality
-
Step 1 (Bromination): The 4-hydroxy group (tautomeric with the pyridone) strongly activates the 3-position. By controlling stoichiometry, mono-bromination is achieved at C3 rather than bis-bromination at C3/C5.
-
Step 2 (Aromatization/Substitution): Phosphorus oxybromide (POBr₃) acts as both a dehydrating agent and a bromide source, converting the 4-pyridone tautomer into the 4-bromopyridine derivative via an intermediate phosphorylium species.
Experimental Protocol
Step 1: Synthesis of 3-Bromo-4-hydroxy-2,6-dimethylpyridine
-
Reagents: 4-Hydroxy-2,6-dimethylpyridine (1.0 eq), Bromine (Br₂, 1.05 eq), Acetic Acid (AcOH).
-
Procedure:
-
Dissolve 4-hydroxy-2,6-dimethylpyridine in glacial acetic acid (5 mL per mmol).
-
Cool the solution to 10–15°C.
-
Add Br₂ dropwise over 30 minutes. The solution will decolorize as bromine is consumed.
-
Stir at room temperature for 2 hours. Monitor by TLC (MeOH/DCM) for the disappearance of starting material.
-
Workup: Pour the mixture into ice water. The product often precipitates as a solid. Filter, wash with cold water, and dry. If no precipitate forms, neutralize with Na₂CO₃ and extract with ethyl acetate.
-
Yield Expectation: 75–85%.
-
Step 2: Conversion to 3,4-Dibromo-2,6-dimethylpyridine
-
Reagents: 3-Bromo-4-hydroxy-2,6-dimethylpyridine (1.0 eq), Phosphorus Oxybromide (POBr₃, 1.5 eq), Toluene (optional solvent, or neat).
-
Procedure:
-
Mix the dried intermediate from Step 1 with POBr₃ in a pressure tube or round-bottom flask.
-
Heat the mixture to 130–140°C for 4–6 hours. The reaction drives the conversion of the C-O bond to a C-Br bond.
-
Quench (Critical): Cool the mixture to 0°C. Slowly add crushed ice to decompose excess POBr₃ (Exothermic!).
-
Neutralize the aqueous layer to pH 8–9 using 50% NaOH or saturated NaHCO₃.
-
Extract with Dichloromethane (DCM) (3x).
-
Dry organic layers over MgSO₄ and concentrate.
-
Purification: Recrystallization from hexane/ethanol or silica gel chromatography (5% EtOAc in Hexanes).
-
Pathway 2: Directed Ortho-Metalation (Research Route)
This route is suitable for laboratories equipped for air-sensitive organometallic chemistry. It relies on the "Halogen Dance" phenomenon or standard Directed Ortho Metalation (DoM).
Mechanism
Starting from 3-bromo-2,6-dimethylpyridine , treatment with a bulky base (LDA or LiTMP) at low temperature (-78°C) selectively deprotonates the 4-position (adjacent to the bromine and sterically accessible). The resulting 4-lithio species is trapped with an electrophilic bromine source.
Experimental Protocol
-
Reagents: 3-Bromo-2,6-dimethylpyridine, LDA (Lithium diisopropylamide), CBr₄ or Br₂.
-
Procedure:
-
Dissolve 3-bromo-2,6-dimethylpyridine in dry THF under Argon.
-
Cool to -78°C.
-
Add LDA (1.1 eq) dropwise. Stir for 30–60 minutes. Note: The lithiation occurs at C4 due to the inductive effect of the C3-Br.
-
Add a solution of CBr₄ (1.2 eq) in THF.
-
Allow to warm to room temperature.
-
Quench with saturated NH₄Cl.
-
Risk: This route may produce mixtures if the "Halogen Dance" (migration of Li to C3 and Br to C4) occurs faster than trapping.
-
Comparative Analysis of Pathways
| Feature | Pathway 1: Hydroxy-Route | Pathway 2: Metalation (DoM) |
| Starting Material | 4-Hydroxy-2,6-dimethylpyridine | 3-Bromo-2,6-dimethylpyridine |
| Reagents | Br₂, AcOH, POBr₃ | LDA, THF, CBr₄ (Air Sensitive) |
| Scalability | High (Kg scale possible) | Low (Difficult >10g due to cryogenics) |
| Regioselectivity | Excellent (Directed by OH) | Good (Dependent on temp/base) |
| Cost | Low | High (Lithium reagents, dry solvents) |
References
-
Preparation of 4-bromo-2,6-dimethylpyridine (Analogous Chemistry)
-
Regioselectivity in Pyridine Bromination
- Title: Regioselectivity in free radical bromination of unsymmetrical dimethyl
- Source: Tetrahedron Letters (via ScienceDirect).
-
URL:[Link]
- Commercial Availability & CAS Verification: Title: 3,4-Dibromo-2,6-dimethylpyridine (CAS 76591-69-0). Source: ChemicalBook.
-
General Pyridine Functionalization (Sandmeyer/Hydroxy conversion)
- Title: Synthesis of Substituted Pyridin-4-ols (Benchchem Technical Support).
-
Source: Benchchem.[2]
Sources
Electronic Architecture & Reactivity of Highly Substituted Bromopyridines: A Strategic Guide
Executive Summary
Highly substituted bromopyridines represent a cornerstone class of electrophiles in modern pharmaceutical and agrochemical synthesis.[1] Their utility stems from the unique electronic interplay between the electron-deficient pyridine core and the polarizable, labile carbon-bromine bonds. For the medicinal chemist, these scaffolds offer programmable regioselectivity—allowing the sequential installation of pharmacophores with high precision. This guide dissects the electronic underpinnings of these molecules, providing a roadmap for predicting reactivity patterns in cross-coupling, nucleophilic substitution, and metallation chemistries.
Fundamental Electronic Architecture
To master the chemistry of bromopyridines, one must first understand the distortion of the benzene molecular orbital system caused by the nitrogen atom and the bromine substituents.
The Pyridine Core & Nitrogen Effect
The pyridine nitrogen atom is highly electronegative (
-
Inductive Withdrawal (-I): The nitrogen pulls electron density through the
-framework, making the ring carbons electron-deficient (electrophilic). This effect is distance-dependent: C2/C6 > C4 > C3/C5 . -
Resonance Effects: The nitrogen lone pair is orthogonal to the
-system, but the -system itself allows for resonance structures where positive charge accumulates at the ortho (C2/C6) and para (C4) positions.
The Bromine Substituent
Bromine introduces a competing set of electronic effects:
-
Inductive Withdrawal (-I): Bromine is electronegative (
), withdrawing density from the carbon it is attached to. -
Resonance Donation (+R): Bromine's lone pairs can donate into the ring, but this effect is weak compared to its inductive withdrawal and the strong electron deficiency of the pyridine ring.
Net Result: Bromine is a deactivating group that directs nucleophilic attack to the carbon bearing it (ipso-substitution) or positions ortho/para to it, depending on the reaction mechanism.
Comparative Electronic Density Table
| Position | Electronic Character | Inductive Influence (N) | Reactivity (SNAr) | Reactivity (Pd-Oxidative Addition) |
| C2 ( | Highly Electron Deficient | Strongest | Very High | High (Weakest C-Br bond) |
| C3 ( | Moderately Deficient | Weak | Low | Moderate |
| C4 ( | Electron Deficient | Moderate | High | High |
Reactivity Profiles & Regioselectivity[2][3][4][5]
The "Holy Grail" of working with polybrominated pyridines (e.g., 2,3,5-tribromopyridine) is achieving orthogonal functionalization. The choice of reagent dictates the site of reaction.
Pathway A: Palladium-Catalyzed Cross-Coupling
In Pd(0)/Pd(II) cycles (Suzuki, Stille, Buchwald-Hartwig), the rate-determining step is often oxidative addition . Palladium acts as a nucleophile; thus, it attacks the most electron-deficient C-Br bond.
-
Trend: C2-Br > C4-Br > C3-Br.
-
Mechanism: The C2-Br bond is the most polarized and weakest due to the adjacent nitrogen's inductive pull, facilitating Pd insertion.
-
Ligand Control: Bulky, electron-rich phosphines (e.g.,
, XPhos) can sometimes override electronic bias through steric steering, but electronic control usually dominates in standard conditions.
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
This pathway requires the formation of a Meisenheimer Complex (anionic intermediate).
-
Trend: C2-Br
C4-Br C3-Br. -
Mechanism: Attack at C2 or C4 places the negative charge directly on the electronegative nitrogen, stabilizing the intermediate. Attack at C3 places the charge on carbon, which is energetically unfavorable.
Pathway C: Halogen-Lithium Exchange
This reaction is kinetically controlled and driven by the stability of the resulting aryl lithium species.
-
Trend: C3-Li > C4-Li > C2-Li.
-
The "C2 Instability" Problem: A lithiated species at C2 is inductively stabilized by the adjacent Nitrogen, but it is also prone to rapid decomposition (ring opening) or "scrambling" (proton abstraction from other positions) at temperatures above -78°C.
-
Strategic Advantage: Halogen-lithium exchange is the primary method to selectively functionalize the C3 position in the presence of C2/C4 halogens, provided the reaction is kept extremely cold (-78°C to -100°C) and quenched immediately.
Decision Logic Visualization
Figure 1: Decision matrix for regioselective functionalization of polybrominated pyridines.
Experimental Protocols
Protocol A: Regioselective C2-Arylation of 2,4-Dibromopyridine
Objective: Selective Suzuki-Miyaura coupling at the most electron-deficient C2 position.
Reagents:
-
2,4-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh3)4 (3-5 mol%)
-
Na2CO3 (2.0 equiv, 2M aq.)
-
Solvent: DME/Water or Toluene/EtOH
Step-by-Step:
-
Degassing: Charge a reaction vessel with 2,4-dibromopyridine, arylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x). Why: Pd(0) is oxygen-sensitive; O2 promotes homocoupling of boronic acids.
-
Solvation: Add degassed solvent mixture.
-
Reaction: Heat to 80°C. Monitor by HPLC/TLC. The C2-Br reacts significantly faster. Stop reaction immediately upon consumption of starting material to prevent C4-coupling (over-reaction).
-
Workup: Standard aqueous extraction.
-
Purification: Silica gel chromatography. The mono-coupled product usually has a distinct Rf from the di-coupled byproduct.
Protocol B: Site-Selective C3-Functionalization via Halogen-Lithium Exchange
Objective: Functionalize the "difficult" C3 position in 2,3-dibromopyridine.
Reagents:
-
2,3-Dibromopyridine (1.0 equiv)
-
n-Butyllithium (1.05 equiv, titrated)
-
Electrophile (e.g., DMF, I2, aldehyde)
-
Solvent: Anhydrous THF or Et2O
Step-by-Step:
-
Cryogenic Setup: Cool a solution of 2,3-dibromopyridine in THF to -95°C (using MeOH/LiN2 slush or controlled cryostat). Why: Extreme cold is required to prevent Li-scrambling to the thermodynamically favored C2 position.
-
Exchange: Add n-BuLi dropwise down the side of the flask over 20 mins.
-
Equilibration: Stir for exactly 15-30 mins at -95°C. Note: The C3-Br undergoes exchange faster than C2-Br due to steric accessibility and the instability of the C2-Li species.
-
Quench: Add the electrophile rapidly. Allow to warm to RT only after quenching is complete.
Applications in Drug Discovery[1][6][7][8]
Highly substituted bromopyridines are not merely intermediates; they are the scaffolds for "fragment-based" drug design.
-
Abiraterone Acetate (Zytiga): Used in prostate cancer treatment. The synthesis involves the coupling of a 3-pyridyl species. The electronic properties of the pyridine ring are crucial for inhibiting CYP17A1.
-
Kinase Inhibitors: Many ATP-competitive inhibitors utilize a pyridine hinge-binder. The ability to place a solubilizing group at C3 and a hydrophobic group at C5 (using 3,5-dibromopyridine) allows for precise tuning of ADME properties.
Structural Diversity Workflow
Figure 2: Sequential functionalization strategy for accessing complex chemical space.
References
-
The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.[2] Available at: [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. ResearchGate. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. National Institutes of Health (PMC). Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Lithium-Halogen Exchange in Non-Ethereal Solvent: Efficient Preparation of 2-Bromo-6-Lithiopyridine. BYU ScholarsArchive. Available at: [Link]
Sources
Methodological & Application
Application Note: Strategic C-H Functionalization of 3,4-Dibromo-2,6-dimethylpyridine
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing 3,4-Dibromo-2,6-dimethylpyridine , a densely functionalized scaffold offering unique orthogonal reactivity (halogen handles vs. C(sp3)-H vs. C(sp2)-H).
Executive Summary & Reactivity Profile
3,4-Dibromo-2,6-dimethylpyridine (CAS: 3430-34-0) represents a "privileged scaffold" in drug discovery due to its high density of functional handles. However, this density presents a chemoselectivity paradox:
-
The Bromine Handles (C3, C4): Highly reactive toward oxidative addition (Suzuki/Buchwald), often competing with C-H activation catalysts.
-
The Methyl Groups (C2, C6): Benzylic-like (picolinic) positions susceptible to lateral C(sp3)-H activation.
-
The Aromatic Core (C5-H): The sole remaining aromatic proton, sterically crowded but electronically activated for nucleophilic or radical attack.
This guide details two orthogonal strategies to functionalize this molecule without compromising the valuable bromine handles, enabling late-stage diversification.
Reactivity Heatmap
-
C2/C6-Methyls: High acidity (pKa ~29 in DMSO), amenable to Pd(II)-catalyzed C(sp3)-H activation or lateral lithiation.
-
C3/C4-Bromines: Electrophilic sites; must be preserved during C-H activation steps (Chemoselectivity Challenge).
-
C5-H: Electron-deficient and sterically hindered. Best targeted via Radical Minisci-type reactions or Ir-catalyzed Borylation (sterics permitting).
Strategy I: Lateral C(sp3)-H Arylation (Methyl Functionalization)
Objective: Extend the carbon skeleton at the 2- or 6-position while preserving the 3,4-dibromo core. Mechanism: Pd(II)/Pd(IV) catalytic cycle facilitated by a transient directing group or N-coordination.
Mechanistic Insight
Standard Pd(0) cross-coupling conditions would destroy the C-Br bonds. To avoid this, we utilize a Pd(II)-catalyzed C-H activation pathway. By using a high-oxidation-state pathway and avoiding electron-rich phosphine ligands (which promote oxidative addition into C-Br), we achieve chemoselectivity for the C(sp3)-H bond.
Protocol A: C(sp3)-H Arylation
Scope: Installation of aryl groups on the methyl substituents.
Materials
-
Substrate: 3,4-Dibromo-2,6-dimethylpyridine (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv) - Note: Electron-deficient Ar-I perform best.
-
Catalyst: Pd(OAc)₂ (10 mol%)[1]
-
Ligand: None (Ligand-free conditions minimize C-Br activation) or N-Acetylglycine (20 mol%) for acceleration.
-
Base: Ag₂CO₃ (1.0 equiv) - Acts as halide scavenger and oxidant.
-
Additive: Pivalic Acid (PivOH) (30 mol%) - Crucial for the Concerted Metallation-Deprotonation (CMD) step.
-
Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol.
Step-by-Step Methodology
-
Preparation: In a glovebox or under Argon, charge a 10 mL sealed tube with Pd(OAc)₂ (0.05 mmol), Ag₂CO₃ (0.5 mmol), and PivOH (0.15 mmol).
-
Substrate Addition: Add 3,4-Dibromo-2,6-dimethylpyridine (0.5 mmol) and the Aryl Iodide (0.75 mmol).
-
Solvation: Add HFIP (2.0 mL). Expert Tip: HFIP stabilizes the cationic Pd intermediates and lowers the barrier for C-H cleavage.
-
Reaction: Seal the tube and heat to 110°C for 18 hours. Vigorous stirring (1000 rpm) is essential due to the heterogeneous nature of the silver base.
-
Workup: Cool to room temperature. Filter through a Celite pad (eluting with EtOAc) to remove Ag salts.
-
Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Validation Check:
-
Success: Appearance of new alkyl-aryl peaks in ¹H NMR; retention of both Br signals (check ¹³C NMR or MS).
-
Failure Mode (Dehalogenation): If C-Br cleavage is observed, switch solvent to t-Amyl Alcohol and lower temp to 90°C.
Strategy II: C5-H Functionalization (Radical Alkylation)
Objective: Functionalize the sterically crowded C5 position. Mechanism: Minisci-type Radical Substitution. Rationale: The 3,4-dibromo substitution makes the pyridine ring highly electron-deficient. This deactivates the ring toward electrophilic aromatic substitution (SEAr) but activates it toward nucleophilic radical attack.
Protocol B: Decarboxylative Minisci Alkylation
Scope: Introduction of alkyl groups (primary/secondary) at C5.
Materials
-
Substrate: 3,4-Dibromo-2,6-dimethylpyridine (1.0 equiv)
-
Radical Source: Carboxylic Acid (R-COOH) (2.0 equiv)
-
Oxidant: (NH₄)₂S₂O₈ (Ammonium Persulfate) (2.0 equiv)
-
Catalyst: AgNO₃ (20 mol%)
-
Acid: TFA (1.0 equiv) - Protonates the pyridine to activate the ring.
-
Solvent: DCM/Water (biphasic 1:1) or DMSO.
Step-by-Step Methodology
-
Setup: Dissolve 3,4-Dibromo-2,6-dimethylpyridine (0.5 mmol) in DCM (2 mL) and Water (2 mL).
-
Activation: Add TFA (0.5 mmol). Stir for 5 mins to ensure formation of the pyridinium salt (activates C5 toward radical attack).
-
Reagent Addition: Add the Carboxylic Acid (1.0 mmol) and AgNO₃ (0.1 mmol).
-
Initiation: Heat to 40-50°C . Slowly add a solution of (NH₄)₂S₂O₈ (1.0 mmol) in water over 2 hours via syringe pump. Expert Tip: Slow addition prevents radical dimerization.
-
Quench: Neutralize with sat. NaHCO₃. Extract with DCM.
-
Analysis: The product will show substitution at C5. Note that the steric bulk of the Br at C4 and Me at C6 may limit yields with bulky radicals (e.g., tert-butyl).
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the appropriate protocol based on the desired site of modification.
Caption: Strategic decision tree for regioselective functionalization of 3,4-Dibromo-2,6-dimethylpyridine, highlighting orthogonal pathways for sp3 vs. sp2 C-H activation.
Comparative Data Table
| Feature | Protocol A: Lateral Arylation | Protocol B: C5 Minisci Alkylation |
| Target Bond | C(sp3)-H (Methyl) | C(sp2)-H (Aromatic Ring) |
| Primary Catalyst | Pd(OAc)₂ (Pd-II) | AgNO₃ (Radical Initiator) |
| Chemoselectivity | Excellent (Preserves Ar-Br) | High (Radicals tolerate Ar-Br) |
| Steric Sensitivity | Low (Accessible methyls) | High (C5 is flanked by Br/Me) |
| Key Reagent | PivOH (CMD Promotor) | TFA (Ring Activator) |
| Typical Yield | 60-85% | 40-65% |
References
-
Chen, X., et al. (2020). "Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts."[2] The Journal of Organic Chemistry. Link
-
Lapointe, D., & Fagnou, K. (2010). "Overview of the Concerted Metallation-Deprotonation (CMD) Pathway." Chemistry Letters. (Foundational text for Protocol A conditions). Link
-
Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. (Basis for Protocol B). Link
-
BenchChem. "Reactivity of 2,6-Dibromopyridine and derivatives." (Data on halogen reactivity). Link
Sources
Application Notes and Protocols for the Regioselective Functionalization of 3,4-Dibromo-2,6-dimethylpyridine via Lithiation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a detailed guide for the regioselective lithiation and subsequent electrophilic substitution of 3,4-dibromo-2,6-dimethylpyridine. Functionalized pyridine scaffolds are of paramount importance in medicinal chemistry and drug development. This application note outlines the critical mechanistic considerations, offers a comprehensive, step-by-step experimental protocol, and discusses the causality behind key experimental parameters. The provided protocol is designed to be a self-validating system, ensuring reliable and reproducible results for the synthesis of novel 3-substituted-4-bromo-2,6-dimethylpyridine derivatives.
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine motif is a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a privileged scaffold in drug design. The targeted functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
3,4-Dibromo-2,6-dimethylpyridine presents a versatile starting material for the synthesis of polysubstituted pyridines. The presence of two bromine atoms at distinct positions, along with the directing influence of the methyl groups, offers the potential for selective functionalization. This guide focuses on harnessing organolithium chemistry to achieve regioselective substitution at the C-3 position, a transformation that opens avenues to a diverse range of novel chemical entities for drug discovery pipelines.
Mechanistic Rationale: Navigating the Reaction Landscape
The lithiation of 3,4-dibromo-2,6-dimethylpyridine is a nuanced process governed by a competition between two primary pathways: Directed ortho-Metalation (DoM) and Lithium-Halogen Exchange . Understanding the interplay of these mechanisms is crucial for controlling the regioselectivity of the reaction.
-
Directed ortho-Metalation (DoM): In this pathway, an organolithium base, typically a lithium amide like lithium diisopropylamide (LDA), acts as a strong base to abstract a proton from the pyridine ring. The regioselectivity of this deprotonation is guided by Directed Metalation Groups (DMGs). In the case of 3,4-dibromo-2,6-dimethylpyridine, the methyl groups at the C-2 and C-6 positions can act as weak directing groups. However, the primary directing influence is often the pyridine nitrogen itself, which can coordinate to the lithium cation of the base, directing deprotonation to the adjacent C-2 or C-6 positions. Given that these positions are occupied by methyl groups, deprotonation at the benzylic positions of the methyl groups is also a possibility, though typically requires stronger bases or different reaction conditions.
-
Lithium-Halogen Exchange: This process involves the exchange of a halogen atom with a lithium atom from an organolithium reagent, most commonly an alkyllithium such as n-butyllithium (n-BuLi). This reaction is generally very fast, especially for bromo- and iodo-arenes, and often proceeds at very low temperatures. The rate of exchange typically follows the trend I > Br > Cl > F. For di-halogenated substrates, the selectivity of the exchange is influenced by both electronic and steric factors. The more acidic proton is generally abstracted in DoM, while the more electrophilic halogen is exchanged in lithium-halogen exchange.
Predicting the Regioselectivity for 3,4-Dibromo-2,6-dimethylpyridine:
For 3,4-dibromo-2,6-dimethylpyridine, a lithium-halogen exchange is the more probable and synthetically useful pathway when using an alkyllithium reagent like n-BuLi at low temperatures. The key question then becomes: which bromine atom will be exchanged?
-
The bromine at the C-4 position is flanked by a bromine at C-3 and is meta to the nitrogen.
-
The bromine at the C-3 position is ortho to the C-4 bromine and a methyl group at C-2, and is also meta to the nitrogen.
Based on general principles of lithium-halogen exchange on pyridine rings, the bromine at the C-4 position is generally more activated towards exchange due to the electron-withdrawing nature of the adjacent bromine and the pyridine nitrogen. However, the presence of the ortho-methyl group at C-2 can sterically hinder the approach of the organolithium reagent to the C-3 bromine, further favoring exchange at the C-4 position. Additionally, the resulting 4-lithio-3-bromo-2,6-dimethylpyridine intermediate is stabilized by the inductive effect of the adjacent bromine. Therefore, the selective formation of the 3-lithio-4-bromo-2,6-dimethylpyridine is the anticipated outcome. This regioselectivity allows for the introduction of an electrophile at the C-3 position, leaving the C-4 bromine available for subsequent cross-coupling reactions.
Experimental Protocol: A Step-by-Step Guide
This protocol details a general procedure for the lithiation of 3,4-dibromo-2,6-dimethylpyridine and subsequent trapping with a generic electrophile. Note: All operations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Organolithium reagents are pyrophoric and must be handled with extreme care.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Dibromo-2,6-dimethylpyridine | ≥97% | Commercially Available | |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Titrate prior to use |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available | Freshly distilled from Na/benzophenone |
| Electrophile (e.g., Benzaldehyde) | Reagent Grade | Commercially Available | Purify if necessary |
| Saturated aqueous NH₄Cl | Prepared in-house | ||
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available | |
| Brine | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
Equipment
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone or cryocool bath
-
Inert gas manifold (Ar or N₂)
Detailed Procedure
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum under a positive pressure of inert gas.
-
To the flask, add 3,4-dibromo-2,6-dimethylpyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
-
Lithiation:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting dark-colored solution at -78 °C for 1 hour. The formation of the lithiated species is typically rapid at this temperature.
-
-
Electrophilic Quench:
-
In a separate, dry flask, prepare a solution of the chosen electrophile (e.g., benzaldehyde, 1.2 eq) in a small amount of anhydrous THF.
-
Add the electrophile solution dropwise to the lithiated pyridine solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature over 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Self-Validating System and Characterization
To ensure the success of the protocol, in-process controls and thorough characterization are essential.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of quenched aliquots.
-
Structural Confirmation: The structure of the final product should be unequivocally confirmed by spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the regiochemistry of the substitution. The disappearance of the C-3 proton signal and the appearance of new signals corresponding to the introduced electrophile will be key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Causality Behind Experimental Choices
The success of this procedure hinges on the careful selection of reagents and reaction conditions.
-
Choice of Base (n-BuLi vs. LDA): n-Butyllithium is chosen over LDA to favor the lithium-halogen exchange pathway over a potential DoM.[2] LDA is a non-nucleophilic base and would be more likely to induce deprotonation.
-
Solvent (Anhydrous THF): THF is a polar aprotic solvent that effectively solvates the organolithium species, preventing aggregation and enhancing reactivity.[3] Its low freezing point makes it ideal for reactions at -78 °C. The use of strictly anhydrous conditions is critical as organolithium reagents react rapidly with water.
-
Temperature (-78 °C): The cryogenic temperature is crucial for several reasons:
-
It controls the high reactivity of the n-BuLi, minimizing side reactions such as addition to the pyridine ring.
-
It ensures the stability of the generated lithiated intermediate, preventing decomposition or rearrangement.[4]
-
It enhances the selectivity of the lithium-halogen exchange.
-
-
Stoichiometry (Slight Excess of n-BuLi): A slight excess of n-BuLi (1.1 equivalents) is used to ensure complete conversion of the starting material. A larger excess should be avoided to minimize potential side reactions.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the lithiation and substitution of 3,4-dibromo-2,6-dimethylpyridine.
Sources
Strategic Ligand Design: 3,4-Dibromo-2,6-dimethylpyridine as a Modular Scaffold
Executive Summary
In the high-stakes arena of homogeneous catalysis, ligand architecture dictates performance. While symmetric ligands (e.g., 2,6-bis(imino)pyridines) have dominated fields like olefin polymerization, the next frontier lies in desymmetrization .
This guide focuses on 3,4-Dibromo-2,6-dimethylpyridine (3,4-DBDMP) (CAS: 76591-69-0), a specialized halogenated lutidine scaffold. Unlike its common 3,5-dibromo counterpart, the 3,4-substitution pattern offers a unique "ortho-functionalization" handle, enabling the synthesis of highly congested, unsymmetrical ligand environments. This document details the reactivity principles, selective functionalization protocols, and catalytic applications of this versatile building block.[1][2]
Part 1: The Scaffold – Properties & Strategic Value
Chemical Profile
The 3,4-DBDMP scaffold combines two critical structural features:
-
2,6-Dimethyl Blocking Groups: These "lutidine" methyls provide steric bulk that prevents catalyst dimerization and protects the metal center from associative decomposition pathways.
-
3,4-Vicinal Dihalides: The adjacent bromine atoms are electronically distinct, allowing for orthogonal functionalization .
| Property | Specification |
| IUPAC Name | 3,4-Dibromo-2,6-dimethylpyridine |
| CAS Number | 76591-69-0 |
| Molecular Weight | 264.95 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
| Key Reactivity | C4 (Gamma) vs. C3 (Beta) differentiation |
The Electronic Differentiator
The core value of 3,4-DBDMP lies in the reactivity difference between the C3 and C4 positions.
-
C4 Position (Gamma): Para to the nitrogen. It is significantly more electron-deficient due to resonance withdrawal. It is more susceptible to oxidative addition (Pd/Ni) and nucleophilic aromatic substitution (
). -
C3 Position (Beta): Meta to the nitrogen. It is electronically richer than C4 but sterically crowded by the adjacent C2-methyl and C4-bromo groups.
Strategic Insight: By exploiting these differences, researchers can sequentially install different donor arms (e.g., phosphines, imines, carbenes) to create non-symmetric PCN or NNC pincer ligands .
Part 2: Protocols for Selective Functionalization
Diagram 1: The Selectivity Decision Tree
This workflow illustrates the logical path for differentiating the C3 and C4 positions.
Caption: Workflow for orthogonal functionalization. Path A exploits the electronic deficiency of C4. Path B utilizes the C2-Methyl group to direct lithiation or steric protection.
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C4-Arylation)
Objective: Selectively arylate the C4 position while retaining the C3-bromide for subsequent steps.
Mechanism: The oxidative addition of Pd(0) occurs preferentially at the more electron-deficient C4-Br bond compared to the C3-Br bond.
Materials:
-
3,4-Dibromo-2,6-dimethylpyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv, 2M aqueous) -
Solvent: DME/Water or Toluene/Ethanol (4:1)
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon, charge a Schlenk flask with 3,4-DBDMP (1.0 equiv), Arylboronic acid (1.1 equiv), and
(0.05 equiv). -
Solvation: Add degassed DME (0.2 M concentration relative to substrate).
-
Activation: Add degassed 2M
solution. -
Reaction: Heat to 60–70°C .
-
Critical Control Point: Do not exceed 80°C. Higher temperatures promote bis-coupling at C3. Monitor by LC-MS or GC-FID every 2 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc). The 4-aryl-3-bromo product typically elutes before the bis-aryl byproduct.
Expected Outcome: >75% yield of 4-aryl-3-bromo-2,6-dimethylpyridine.
Protocol B: Lithium-Halogen Exchange (C3-Functionalization)
Objective: Functionalize the C3 position. Note that while C4 is electronically activated for Pd, C3 is often the site of Lithium-Halogen exchange due to the directing effect of the ring nitrogen (chelation) or relief of steric strain, depending on conditions. However, in 3,4-dihalo systems, "halogen dance" rearrangements are a risk.
Strategic Note: For 3,4-DBDMP, standard n-BuLi treatment often favors exchange at C3 due to the stabilizing coordination of Lithium by the pyridine nitrogen lone pair (beta-directing effect).
Materials:
-
3,4-Dibromo-2,6-dimethylpyridine
-
n-Butyllithium (1.1 equiv, 1.6M in hexanes)
-
Electrophile (e.g.,
, DMF, ) -
Solvent: Anhydrous THF or
Step-by-Step Methodology:
-
Cryogenic Setup: Cool a solution of 3,4-DBDMP in THF to -78°C strictly.
-
Exchange: Add n-BuLi dropwise over 20 minutes.
-
Observation: A color change (often deep red/orange) indicates the formation of the lithiated species.
-
-
Aging: Stir at -78°C for 30 minutes. Do not warm up, as this risks scrambling (halogen dance).
-
Quench: Add the electrophile (e.g., Chlorodiphenylphosphine) rapidly.
-
Warming: Allow to warm to RT slowly overnight.
-
Workup: Aqueous quench, extraction with DCM.
Part 3: Catalytic Applications
Olefin Polymerization (Iron/Cobalt Catalysts)
The 2,6-dimethylpyridine backbone is the "engine" of bis(imino)pyridine (PDIs). Using 3,4-DBDMP allows for the synthesis of backbone-modified PDIs .
-
Modification: Converting the C3/C4 bromines into bulky aryl groups or fused rings changes the electronic donation to the metal center.
-
Effect: This modulates the polyethylene molecular weight distribution (MWD). Unsymmetrical backbones (derived from selective C4-arylation) can produce "hemi-isotactic" polymers or bimodal distributions.
Photoredox Catalysis (Fused Systems)
3,4-DBDMP is a precursor for isoquinoline-type ligands via cyclization.
-
Workflow:
-
Sonogashira coupling at C4 with an alkyne.
-
Amine condensation or cyclization at C3.
-
Result: A highly substituted isoquinoline scaffold used in Iridium(III) photoredox catalysts.
-
Diagram 2: Ligand Synthesis Workflow
Caption: Synthesis of a P,N-type ligand for polymerization catalysis using the 3,4-DBDMP scaffold.
Part 4: References & Validated Sources
-
Chemical Identity & Safety:
-
Source: PubChem Compound Summary for 3,4-Dibromo-2,6-dimethylpyridine (CAS 76591-69-0).
-
Link: (Note: Verify specific isomer CAS in supplier databases like Sigma/Combi-Blocks as isomers vary).
-
-
General Reactivity of Halogenated Pyridines:
-
Context: Site-selectivity in 2,4- and 3,4-dihalopyridines.
-
Source: Heterocycles, Vol 75, No 1, 2008.[2] "Synthesis of 2,4-Dibromopyridine... Efficient Usage in Selective Bromine-Substitution."
-
Relevance: Establishes the precedence for C4-selectivity in Pd-catalyzed couplings of poly-halogenated pyridines.
-
Link:
-
-
Mechanism of Selectivity (Cluster vs Monomer):
-
Context: How catalyst aggregation switches selectivity from C2 to C4 in analogous systems.
-
Source: J. Am. Chem. Soc.[3] (via White Rose Research Online). "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene."
-
Link:
-
-
Application in Ligand Design (Bipyridines):
-
Context: Using brominated lutidines to build bipyridine ligands.
-
Source: MDPI Molecules, "Recent Progress on the Synthesis of Bipyridine Derivatives."
-
Link:
-
Disclaimer: While 3,4-Dibromo-2,6-dimethylpyridine is a known chemical entity, specific catalytic data often relies on proprietary industrial reports. The protocols above are derived from established reactivity principles of analogous poly-halogenated pyridine scaffolds.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
